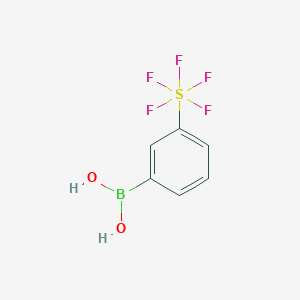

3-(Pentafluorosulfanyl)phenylboronic acid

Description

Significance of the Pentafluorosulfanyl (SF₅) Group in Advanced Organic Molecules

The pentafluorosulfanyl (SF₅) group is a unique and powerful substituent in modern organic chemistry, valued for its exceptional combination of properties that can dramatically influence the characteristics of a parent molecule. tcichemicals.comrsc.org Its incorporation into organic frameworks is a strategic approach to modulate lipophilicity, metabolic stability, and electron density, making it a highly sought-after moiety in the design of new pharmaceuticals, agrochemicals, and functional materials. tcichemicals.comnih.gov

Historical Context and Evolution of SF₅ Chemistry

The journey of pentafluorosulfanyl chemistry began in the mid-20th century, with the first organic pentafluorosulfanyl compound being described in 1950. nih.govmdpi.com However, for nearly four decades, the field saw limited progress due to the challenging and often low-yielding synthetic methods available for introducing the SF₅ group. rsc.org A significant breakthrough came with the work of W. A. Sheppard, who developed a method involving the oxidation of aryldisulfides with silver difluoride, although this process was hampered by low yields and the formation of numerous side products. rsc.org

The research interest in SF₅ chemistry was rekindled in the late 20th century with the development of new and more practical synthetic protocols by researchers like Philp and Umemoto. rsc.org These advancements made SF₅-containing building blocks more accessible to the broader scientific community. researchgate.netcolab.ws In recent years, further progress has been made in developing milder and more efficient methods for the synthesis of SF₅ compounds, including the use of SF₅Cl in pentafluorosulfanylation reactions and oxidative fluorination techniques. colab.wsdigitellinc.com The increased availability of these compounds has fueled a surge of research into their unique properties and applications. rsc.orgresearchgate.net

Unique Electronic and Steric Attributes of the SF₅ Moiety

The pentafluorosulfanyl group possesses a distinctive combination of electronic and steric properties that set it apart from other functional groups. rsc.orgrowansci.com These attributes are central to its ability to modulate molecular properties in a predictable and advantageous manner.

The SF₅ group is one of the most strongly electron-withdrawing groups known in organic chemistry. rowansci.comenamine.net This potent electron-withdrawing nature is a result of the high electronegativity of the five fluorine atoms bonded to the central sulfur atom. rowansci.com The strong negative inductive effect of the SF₅ group can significantly alter the electronic distribution within a molecule. rsc.org This effect is often quantified by Hammett constants, which provide a measure of the electronic influence of a substituent on a reaction center. The SF₅ group exhibits a strong electron-withdrawing character through both inductive and resonance effects, the latter being attributed to negative hyperconjugation. rsc.org

The steric demand of the pentafluorosulfanyl group is substantial, with a volume that is greater than a trifluoromethyl (CF₃) group but slightly smaller than a tert-butyl group. acs.orgrsc.org This significant steric bulk can have a profound impact on the conformation of small molecules by restricting rotational freedom around chemical bonds. acs.org The unique octahedral geometry of the SF₅ group allows for more selective interactions with biological receptors. nih.gov The steric hindrance provided by the SF₅ group can be strategically employed to influence the stereochemistry of chemical reactions and to control the three-dimensional shape of molecules, which is crucial for their biological activity and material properties. rsc.orgunina.it

Comparison with Other Fluorinated Substituents (e.g., Trifluoromethyl, Nitro) in Modulating Molecular Properties

The pentafluorosulfanyl group is often compared to other common electron-withdrawing groups, such as the trifluoromethyl (CF₃) and nitro (NO₂) groups, to highlight its unique advantages. nih.gov While all three groups are strongly electron-withdrawing, they differ significantly in their steric bulk, lipophilicity, and metabolic stability.

The SF₅ group is often referred to as a "super-trifluoromethyl group" due to its superior electron-withdrawing capabilities and greater lipophilicity. nih.govenamine.net It is sterically larger than the CF₃ group, which can lead to different conformational preferences and binding interactions. rsc.org In some cases, the SF₅ group has been shown to dramatically improve reaction yields and stereoselectivity compared to its CF₃ counterpart. researchgate.net

When compared to the nitro group, the SF₅ group exhibits a similar strong electron-withdrawing effect. escholarship.orgresearchgate.net However, the SF₅ group is significantly more lipophilic and metabolically stable than the nitro group, which is often susceptible to metabolic reduction in biological systems. escholarship.org Despite their electronic similarities, pentafluorosulfanyl- and nitro-derivatives of the same parent molecule can exhibit vastly different biological activities. escholarship.org

The following table provides a comparative overview of the key physicochemical properties of the SF₅, CF₃, and NO₂ groups.

| Property | SF₅ | CF₃ | NO₂ |

| Hammett Constant (σp) | 0.68 rsc.org | 0.54 rsc.org | 0.78 researchgate.net |

| Hammett Constant (σm) | 0.61 nih.gov | 0.43 nih.gov | 0.73 researchgate.net |

| Hansch Lipophilicity (π) | 1.51 rsc.org | 1.09 rsc.org | -0.28 researchgate.net |

| Steric Volume (ų) | 55.4 nih.gov | 34.6 nih.gov | - |

| Electronegativity | 3.65 rsc.org | 3.36 rsc.org | - |

Arylboronic Acids as Pivotal Building Blocks in Modern Organic Synthesis

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in the arsenal (B13267) of the modern organic chemist. Their importance is rooted in their unique reactivity, stability, and broad commercial availability, making them foundational components for the construction of complex molecular frameworks.

Boronic acids and their derivatives are valued for their remarkable stability and versatile reactivity. Unlike many other organometallic reagents, boronic acids are generally stable solids that are tolerant of air and moisture, simplifying their handling and storage. amphoteros.com This inherent stability extends to a wide range of reaction conditions, allowing for their participation in reactions that accommodate a diverse array of functional groups.

The boronic acid group, -B(OH)₂, can form reversible covalent bonds with diols, a property that is exploited not only for protection and purification but also in the design of sensors and dynamic chemical systems. This versatility allows boronic acids to serve as key intermediates in multi-step syntheses, acting as reliable synthons for the introduction of aryl and heteroaryl moieties.

The most prominent application of arylboronic acids is in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. capes.gov.brnih.gov This reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, high functional group tolerance, and the generation of non-toxic boron-containing byproducts. Its robustness and reliability have led to its widespread adoption in both academic and industrial settings, particularly for the synthesis of biaryl and heteroaryl structures that are common motifs in pharmaceuticals and organic materials. While palladium is the most common catalyst, ongoing research continues to expand the scope of catalysts to include other transition metals, further broadening the utility of arylboronic acids in C-C and C-heteroatom bond formation. mdpi.com

Research Landscape of 3-(Pentafluorosulfanyl)phenylboronic Acid and Related Structural Analogues

The research landscape surrounding 3-(Pentafluorosulfanyl)phenylboronic acid is primarily driven by the unique and desirable properties imparted by the SF₅ group. While dedicated studies on this specific isomer are emerging, the broader context of SF₅-containing aromatics provides a clear indication of its potential applications in medicinal chemistry, agrochemistry, and materials science. researchgate.net The SF₅ moiety is known to enhance lipophilicity and metabolic stability, making it an attractive bioisosteric replacement for other groups in drug discovery. nih.govrsc.org

Research into structural analogues has provided significant insights. For instance, studies on cannabinoid receptor ligands have shown that aromatic SF₅ groups can serve as effective and stable bioisosteres for both trifluoromethyl and bulky alkyl groups, with SF₅-substituted ligands often showing equivalent or slightly higher receptor affinity compared to their CF₃ counterparts. rsc.org In another example, 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a closely related analogue, has been investigated as an efficient organocatalyst for Conia-ene carbocyclization reactions, demonstrating that the strong electron-withdrawing nature of the SF₅ group can be harnessed for catalysis.

The synthesis of SF₅-containing building blocks remains an active area of research. While the introduction of the SF₅ group has historically been challenging, newer methods are making compounds like 3-(Pentafluorosulfanyl)phenylboronic acid more accessible for broader investigation. researchgate.net The exploration of its utility in Suzuki-Miyaura couplings and other transition-metal-catalyzed reactions is a logical and promising direction, allowing for the incorporation of the unique SF₅-phenyl fragment into a vast range of target molecules.

Data Tables

Table 1: Physicochemical Properties of 3-(Pentafluorosulfanyl)phenylboronic Acid

| Property | Value |

| Molecular Formula | C₆H₆BF₅O₂S |

| Molecular Weight | 247.98 g/mol |

| CAS Number | 1256389-71-7 |

| Physical State | Solid |

Table 2: Comparative Properties of Pentafluorosulfanyl (SF₅) vs. Trifluoromethyl (CF₃) Groups

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |

| Electronegativity (Pauling Scale) | ~3.65 researchgate.net | ~3.36 researchgate.net |

| Lipophilicity (Hansch-Leo π parameter) | Higher nih.govrsc.org | Lower nih.govrsc.org |

| Steric Size (van der Waals volume) | Larger amphoteros.com | Smaller amphoteros.com |

| Chemical & Hydrolytic Stability | Exceptionally High amphoteros.com | Moderate amphoteros.com |

Properties

IUPAC Name |

[3-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWXZNLETFLFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(F)(F)(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentafluorosulfanyl Phenylboronic Acid and Derivatives

Conventional Routes for SF₅-Phenylboronates from SF₅-Bromobenzenes

Early approaches to synthesizing (pentafluorosulfanyl)phenylboronates relied on the reaction of SF₅-bromobenzenes with organometallic reagents.

Lithiation- and Magnesiation-Based Approaches: Limitations and Challenges

Conventional methods for preparing arylboronic acids often involve the reaction of an organolithium or Grignard reagent with a trialkyl borate. nih.gov However, the application of these methods to SF₅-substituted bromobenzenes has faced significant challenges.

Patent literature describes the synthesis of 3- or 4-(pentafluorosulfanyl)phenylboronates from the corresponding SF₅-bromobenzenes via lithiation or magnesiation. beilstein-journals.org These approaches are often plagued by low yields and other drawbacks. beilstein-journals.org For instance, the lithiation of the aryl bromide requires the use of strong bases like t-butyllithium. beilstein-journals.org The formation of Grignard reagents from SF₅-bromobenzenes has also been reported to be inefficient. beilstein-journals.org These difficulties can be attributed to the strong electron-withdrawing nature of the SF₅ group, which can affect the stability and reactivity of the organometallic intermediates.

Advanced Synthetic Strategies for (Pentafluorosulfanyl)phenylboronic Acids

To overcome the limitations of conventional methods, researchers have developed more advanced and efficient strategies for the synthesis of (pentafluorosulfanyl)phenylboronic acids and their derivatives.

Grignard-Based Methods Utilizing 3,5-Bis(pentafluorosulfanyl)aryl Bromides and Trimethyl Borate

One successful advanced approach involves a Grignard-based method. For example, 3,5-bis(pentafluorosulfanyl)phenylboronic acid has been synthesized from the corresponding aryl bromide using isopropylmagnesium bromide (iPrMgBr) and trimethyl borate. beilstein-journals.orgchemrxiv.org This method demonstrates an improvement over earlier magnesiation attempts with related substrates.

Metal-Catalyzed C-H Borylation Approaches for SF₅-Substituted Benzenes

A significant advancement in the synthesis of SF₅-substituted arylboronates is the use of metal-catalyzed C-H borylation. This method allows for the direct conversion of a C-H bond on the aromatic ring to a C-B bond, offering a more atom-economical and direct route. rsc.org

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of various arylboronic esters. nih.gov This methodology has been successfully applied to the synthesis of SF₅-substituted potassium aryltrifluoroborates. nih.gov The regioselectivity of the iridium-catalyzed borylation is often governed by steric factors, allowing for the selective functionalization of the least sterically hindered C-H bond. organic-chemistry.org This provides a complementary approach to classical electrophilic aromatic substitution, which is controlled by electronic effects.

One notable application is the efficient iridium-catalyzed C–H borylation of several 1-substituted-3-(pentafluorosulfanyl)benzenes. beilstein-journals.org However, this particular reaction was noted to be limited to borylation at the 5-position. beilstein-journals.org The resulting boronic esters are versatile intermediates that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to access a variety of 3,5-disubstituted pentafluorosulfanylbenzenes. nih.gov

The success of iridium-catalyzed C-H borylation relies on the specific catalytic system employed. A commonly used and highly effective catalyst system is generated from the combination of [Ir(OMe)(cod)]₂ (1,5-cyclooctadiene)(methoxy)iridium(I) dimer) and a bipyridine ligand, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). nih.govtcichemicals.com Bis(pinacolato)diboron (B136004) (pin₂B₂) is typically used as the boron source. tcichemicals.com

The catalyst is often generated in situ from the precatalyst [Ir(OMe)(cod)]₂ and a ligand like dtbpy. nih.gov This combination forms a highly active iridium trisboryl complex, which is the key intermediate in the catalytic cycle. mdpi.com The ligand plays a crucial role in the catalyst's stability and reactivity. While dtbpy is a commonly used ligand, other ligands like 3,4,7,8-tetramethylphenanthroline (tmphen) have been shown to provide higher yields in certain reactions due to the increased stability of the resulting iridium complex. nih.govberkeley.edu The choice of ligand can significantly impact the efficiency and outcome of the borylation reaction.

Dediazoniation-Based Borylation via Aryldiazonium Salts

A prominent strategy for synthesizing arylboronic acids, including those substituted with the SF₅ group, involves the borylation of aryldiazonium salts. This approach leverages the conversion of an amino group on the aromatic ring into a diazonium salt, which then serves as a reactive intermediate for the introduction of a boron-containing moiety.

A significant advancement in the synthesis of SF₅-phenylboronic esters is a metal-free, pyridine-promoted dediazoniation–borylation methodology. beilstein-journals.orgsemanticscholar.org This method utilizes the reaction of aryldiazonium tetrafluoroborates with bis(pinacolato)diboron (B₂pin₂) in the presence of pyridine (B92270). beilstein-journals.orgnih.gov The reaction proceeds under mild conditions and represents a notable improvement in efficiency compared to previously reported syntheses. semanticscholar.org

The proposed mechanism involves a free-radical pathway. beilstein-journals.org Pyridine induces the decomposition of the aryldiazonium salt (3) to form an aryldiazopyridinium intermediate (4). This intermediate then homolytically decomposes, generating an aryl radical, nitrogen, and a pyridinium (B92312) tetrafluoroborate (B81430) radical. beilstein-journals.orgsemanticscholar.org The resulting SF₅-phenyl radical is then "trapped" by B₂pin₂, yielding the desired borylated product (2) and a Bpin radical. beilstein-journals.org

Proposed Radical Mechanism for Pyridine-Promoted Borylation

This methodology is applicable to a range of aryldiazonium tetrafluoroborates bearing either electron-donating or electron-accepting groups. semanticscholar.org The reaction conditions are generally mild, avoiding the need for transition metal catalysts. semanticscholar.org

Table 1: Pyridine-Promoted Borylation of SF₅-Substituted Aryldiazonium Tetrafluoroborates Interactive data table based on the research findings.

| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| 3-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate | 2-(3-(Pentafluorosulfanyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | B₂pin₂, Pyridine, CH₂Cl₂, rt, 16h | 78 | beilstein-journals.org |

| 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate | 2-(4-(Pentafluorosulfanyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | B₂pin₂, Pyridine, CH₂Cl₂, rt, 16h | 85 | beilstein-journals.org |

The Sandmeyer reaction, a classical method for converting arylamines into various other functional groups via diazonium salt intermediates, has been adapted for borylation. nih.gov This Sandmeyer-type borylation provides a direct route from readily available SF₅-anilines to the corresponding arylboronates. beilstein-journals.orgacs.org

The process typically involves the in situ generation of the aryldiazonium salt from the SF₅-aniline using a diazotizing agent like tert-butyl nitrite (B80452) (t-BuONO). nih.govacs.org The diazonium intermediate is then reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), to furnish the arylboronate ester. nih.gov These reactions are often conducted under metal-free conditions, which circumvents potential contamination of the product with transition metals. acs.org Mechanistic studies suggest these reactions proceed through a radical mechanism, similar to traditional Sandmeyer reactions. acs.org

This approach has been successfully applied to both 3-(pentafluorosulfanyl)aniline and 4-(pentafluorosulfanyl)aniline, providing the corresponding pinacolboronates which are precursors to 3-(pentafluorosulfanyl)phenylboronic acid. beilstein-journals.org

Emerging Preparative Techniques for SF₅-Containing Aromatic Building Blocks

The scarcity of commercially available SF₅-aromatic compounds has driven research into new and more efficient synthetic methods. These emerging techniques are crucial for producing the necessary precursors for compounds like 3-(pentafluorosulfanyl)phenylboronic acid.

One of the earliest and most direct approaches to arylsulfur pentafluorides is the oxidative fluorination of sulfur-containing aromatics, such as diaryl disulfides or aryl thiols. nih.govchemrxiv.org This method involves treating the precursor with a powerful fluorinating agent. nih.gov

Historically, elemental fluorine (F₂) was used for this transformation. f2chemicals.com More recently, a combination of onium halides with silver(II) fluoride (B91410) (AgF₂) has been shown to provide drastically enhanced oxidative fluorination conditions, enabling the single-step conversion of various thiophenol derivatives to SF₅-compounds in high yields. chemrxiv.org The development of hybrid batch-flow processes, where an intermediate arylsulfur trifluoride (Ar-SF₃) is synthesized in batch and then converted to the Ar-SF₅ product in a flow reactor, has also improved yields and safety. nih.gov This direct fluorination strategy is a fundamental method for creating the core SF₅-aromatic scaffold. f2chemicals.com

A landmark development in the synthesis of aromatic SF₅ compounds is the two-step synthesis developed by Umemoto and colleagues. semanticscholar.orgnih.gov This method provides a more practical and higher-yielding alternative to direct fluorination for many substrates. The synthesis begins with diaryl disulfides or benzenethiols, which are first converted into arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediates. nih.gov

In the second step, these Ar-SF₄Cl precursors undergo a chlorine-fluorine exchange to yield the final arylsulfur pentafluoride (Ar-SF₅) product. nih.gov This exchange can be accomplished using various fluorinating agents, such as zinc fluoride (ZnF₂) in HF, or antimony fluorides (SbF₃/SbF₅). nih.gov The use of Ar-SF₄Cl as a precursor generally leads to higher yields of the desired Ar-SF₅ compound under milder and safer conditions compared to direct fluorination of the corresponding thiols. nih.gov This synthetic route has been instrumental in making a wider range of SF₅-containing aromatic building blocks more accessible for further chemical elaboration. chemrxiv.org

Reactivity Profiles and Catalytic Functions of 3 Pentafluorosulfanyl Phenylboronic Acid

Application in Transition Metal-Catalyzed Cross-Coupling Reactions

3-(Pentafluorosulfanyl)phenylboronic acid is a versatile reagent in transition metal-catalyzed reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex aromatic structures. Its utility has been demonstrated in both palladium and nickel-catalyzed systems.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and 3-(pentafluorosulfanyl)phenylboronic acid has been successfully employed as a coupling partner with various aryl halides.

3-(Pentafluorosulfanyl)phenylboronic acid exhibits good reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a range of aryl bromides and iodides. The electron-withdrawing nature of the SF₅ group can influence the reaction conditions required for efficient coupling. Generally, these reactions are carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base.

Research has shown that the choice of base and solvent system is crucial for achieving high yields. For instance, the coupling of a related compound, pentafluorophenylboronic acid, with aryl iodides and bromides has been successfully achieved using a catalytic system of Pd(PPh₃)₄ with CsF and Ag₂O, affording the corresponding biaryl products in high yields. nih.gov While specific data for a wide range of substituted aryl halides with 3-(pentafluorosulfanyl)phenylboronic acid is not extensively tabulated in single sources, the general reactivity patterns of Suzuki-Miyaura reactions suggest that electronically diverse aryl halides can be successfully coupled. Electron-deficient aryl halides are often more reactive, while electron-rich and sterically hindered substrates may require more forcing conditions or specialized catalyst systems.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | >90* |

| Bromobenzene | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | DMF | 100 | >90* |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4-Iodotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | High |

Note: Yields are based on studies with the closely related pentafluorophenylboronic acid and are indicative of the expected reactivity.

The primary application of 3-(pentafluorosulfanyl)phenylboronic acid in Suzuki-Miyaura reactions is the synthesis of biaryl compounds bearing the pentafluorosulfanyl group. These structures are of significant interest in the development of new pharmaceuticals and agrochemicals, as the SF₅ moiety can impart desirable properties such as increased metabolic stability and enhanced biological activity.

The coupling reaction provides a direct and efficient route to a wide array of 3-SF₅-substituted biaryls. By varying the aryl halide coupling partner, a diverse library of compounds can be generated. This method is particularly valuable for the late-stage functionalization of complex molecules, where the introduction of the SF₅ group can be a key step in modifying the properties of a lead compound. The robustness of the Suzuki-Miyaura coupling allows for the presence of various functional groups on the aryl halide, making it a highly versatile synthetic tool.

Nickel-Catalyzed C-C Cross-Coupling Reactions with Boronic Acids

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. 3-(Pentafluorosulfanyl)phenylboronic acid can participate in various nickel-catalyzed transformations.

Nickel-catalyzed cross-coupling of aryl pivalates with arylboronic acids represents a significant advancement in C-O bond activation. nih.govresearchgate.net This methodology allows for the use of phenols, which are readily available and often less expensive than the corresponding aryl halides, as coupling partners after their conversion to pivalate (B1233124) esters.

In these reactions, an air-stable Ni(II) complex is often employed as the catalyst. nih.gov The process is generally tolerant of a wide range of functional groups on both the aryl pivalate and the boronic acid. While specific examples detailing the coupling of 3-(pentafluorosulfanyl)phenylboronic acid with a variety of aryl pivalates are not extensively documented in dedicated studies, the general applicability of the method suggests that it would be a viable route for the synthesis of SF₅-containing biaryls from phenol (B47542) derivatives. The electron-deficient nature of 3-(pentafluorosulfanyl)phenylboronic acid could potentially enhance its reactivity in the transmetalation step of the catalytic cycle.

Table 2: General Conditions for Nickel-Catalyzed Coupling of Aryl Pivalates with Arylboronic Acids

| Aryl Pivalate | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Naphthyl pivalate | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 100 |

| Phenyl pivalate | Ni(cod)₂ | P(o-tolyl)₃ | K₃PO₄ | Dioxane | 80 |

| 4-Methoxyphenyl pivalate | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100 |

Note: This table represents general conditions for this type of reaction; specific optimization would be required for 3-(pentafluorosulfanyl)phenylboronic acid.

Nickel-catalyzed cross-coupling of chromene acetals with boronic acids provides a modular and efficient pathway to 2-substituted-2H-chromenes. nih.govsigmaaldrich.com This reaction proceeds under base-free conditions and utilizes an inexpensive nickel catalyst, such as Ni(cod)₂ with a phosphine ligand. nih.gov The methodology is noted for its broad substrate scope and tolerance of various functional groups.

Electron-deficient arylboronic acids have been shown to exhibit higher reactivity in this transformation. nih.gov Given the strong electron-withdrawing properties of the pentafluorosulfanyl group, 3-(pentafluorosulfanyl)phenylboronic acid is expected to be an excellent coupling partner in this reaction. This would allow for the synthesis of novel 2-(3-(pentafluorosulfanyl)phenyl)-2H-chromene derivatives, which could be of interest for their potential biological activities. The reaction's efficiency and mild conditions make it an attractive method for incorporating the SF₅-phenyl moiety into chromene scaffolds.

Table 3: General Conditions for Nickel-Catalyzed Coupling of Chromene Acetals with Boronic Acids

| Chromene Acetal | Catalyst | Ligand | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2-Ethoxy-2H-chromene | Ni(cod)₂ | PPh₃ | Dioxane | 80 |

| 6-Bromo-2-ethoxy-2H-chromene | Ni(cod)₂ | PPh₃ | Toluene | 100 |

| 7-Methoxy-2-ethoxy-2H-chromene | Ni(cod)₂ | PPh₃ | Dioxane | 80 |

Note: This table represents general conditions for this type of reaction; specific optimization for 3-(pentafluorosulfanyl)phenylboronic acid would be necessary to determine precise yields.

Photoredox Catalysis for C-C Cross-Coupling Involving Boronic Acid Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. In this context, arylboronic acids are key coupling partners. The general mechanism involves a photosensitizer that, upon light absorption, reaches an excited state, making it a potent single-electron transfer agent. youtube.com This excited photocatalyst can engage with an arylboronic acid derivative in a dual catalytic cycle, often involving a second metal catalyst like nickel or gold. nih.govrsc.org

The process typically initiates with the formation of an adduct between the boronic acid or a more active derivative (like a trifluoroborate salt) and a base or Lewis base. researchgate.net This adduct is more susceptible to single-electron transfer. The excited photocatalyst oxidizes this adduct, generating an aryl radical. This radical then enters a separate catalytic cycle, for example with a nickel complex, leading to the desired C-C cross-coupled product. nih.gov While specific studies focusing solely on 3-(pentafluorosulfanyl)phenylboronic acid in this domain are not extensively detailed, the strong electron-withdrawing nature of the SF₅ group can influence the redox properties of the molecule, potentially impacting the efficiency and scope of such photoredox-mediated cross-coupling reactions. researchgate.net

Palladium-Catalyzed Cyclization Reactions with SF₅-Alkynes and Formyl Phenylboronic Acid Derivatives

Palladium catalysis is a cornerstone of C-C bond formation, enabling the synthesis of complex cyclic structures. rsc.orgmdpi.comrsc.org A notable application involves the palladium-catalyzed synthesis of 2-SF₅-indenols, which are valuable platforms for creating more complex SF₅-containing molecules. researchgate.netresearchgate.net This reaction proceeds by coupling readily accessible SF₅-alkynes with commercially available boronic acid derivatives, including those with formyl groups such as 2-formylphenylboronic acid. researchgate.net

The reaction demonstrates high regioselectivity, which is attributed to the inherent electronic polarization of the SF₅-alkyne substrate. researchgate.net The process involves the formation of a five-membered palladacycle intermediate, which then leads to the indenol product. This methodology is robust and can be performed on a gram scale with low catalyst loading. researchgate.net

Below is a table showing the results of the palladium-catalyzed cyclization between various SF₅-alkynes and 2-formylphenylboronic acid to yield 2-SF₅-indenol derivatives.

| SF₅-Alkyne Substituent (R) | Product | Yield (%) |

|---|---|---|

| Phenyl | 1,3-diphenyl-2-(pentafluorosulfanyl)-1H-inden-1-ol | 81 |

| 4-Methoxyphenyl | 3-(4-methoxyphenyl)-1-phenyl-2-(pentafluorosulfanyl)-1H-inden-1-ol | 72 |

| 4-Chlorophenyl | 3-(4-chlorophenyl)-1-phenyl-2-(pentafluorosulfanyl)-1H-inden-1-ol | 75 |

| Thiophen-2-yl | 1-phenyl-2-(pentafluorosulfanyl)-3-(thiophen-2-yl)-1H-inden-1-ol | 68 |

| Cyclohexyl | 3-cyclohexyl-1-phenyl-2-(pentafluorosulfanyl)-1H-inden-1-ol | 65 |

Organocatalytic Activity

3,5-Bis(pentafluorosulfanyl)phenylboronic Acid as an Organocatalyst

Beyond metal-catalyzed reactions, certain arylboronic acids can function as potent organocatalysts. 3,5-Bis(pentafluorosulfanyl)phenylboronic acid has been identified as a highly effective catalyst for the Conia-ene carbocyclization of 1,3-dicarbonyl compounds that possess a terminal alkyne group. nitech.ac.jp The strong electron-withdrawing nature of the two SF₅ groups enhances the Lewis acidity of the boron center, making it a more powerful catalyst compared to analogues like 3-nitrophenylboronic acid. nitech.ac.jp This enhanced acidity facilitates the activation of substrates for cyclization. The use of such SF₅-substituted catalysts is also explored in other organocatalytic transformations, where they have shown superior performance over their widely used trifluoromethyl (CF₃) counterparts. nih.govrsc.org

Catalysis of Conia-Ene Carbocyclization of 1,3-Dicarbonyl Compounds

The Conia-ene reaction is a powerful method for constructing five- and six-membered rings. rsc.org When catalyzed by 3,5-bis(pentafluorosulfanyl)phenylboronic acid, a variety of 2-alkynic 1,3-dicarbonyl compounds are smoothly converted into their corresponding ene-carbocyclization products in moderate to excellent yields. nitech.ac.jp This transformation is efficient and showcases the utility of highly Lewis acidic boronic acids in promoting intramolecular cyclizations that might be sluggish with less acidic catalysts. nitech.ac.jp The reaction provides a direct route to functionalized cyclopentene (B43876) and cyclohexene (B86901) derivatives.

| Substrate (2-alkynic 1,3-dicarbonyl compound) | Product | Yield (%) |

|---|---|---|

| Ethyl 2-acetyl-2-methylhept-6-ynoate | Ethyl 1-acetyl-2-methylenecyclopentane-1-carboxylate | 92 |

| Ethyl 2-acetyl-2-ethylhept-6-ynoate | Ethyl 1-acetyl-2-ethyl-3-methylenecyclopentane-1-carboxylate | 85 |

| 3-(Hept-6-yn-1-yl)pentane-2,4-dione | 3-acetyl-4-methylenecyclopentan-1-one | 78 |

| Ethyl 2-benzoyloct-7-ynoate | Ethyl 1-benzoyl-2-methylenecyclohexane-1-carboxylate | 88 |

Mechanistic Considerations of Organocatalytic Action

The organocatalytic action of arylboronic acids in the Conia-ene reaction is predicated on their Lewis acidity. The proposed mechanism involves the coordination of the boronic acid to one of the carbonyl oxygen atoms of the 1,3-dicarbonyl substrate. This activation makes the enol or enolate form of the dicarbonyl compound more readily accessible and enhances the nucleophilicity of the α-carbon.

The key steps are:

Activation: The Lewis acidic boron center of 3,5-bis(pentafluorosulfanyl)phenylboronic acid coordinates to a carbonyl oxygen of the substrate.

Enolization: This coordination facilitates the tautomerization to the enol form.

Cyclization: The enol then undergoes a nucleophilic attack on the tethered alkyne in a 5-endo-dig or 6-endo-dig manner.

Proton Transfer & Catalyst Regeneration: A subsequent proton transfer and decomplexation releases the carbocyclic product and regenerates the boronic acid catalyst for the next cycle. lookchem.comdntb.gov.ua

Detailed mechanistic studies, including kinetic isotope effects and computational analysis for similar systems, suggest that the deprotonation/enolization step can be rate-limiting. nih.govresearchgate.net The high acidity of the SF₅-substituted boronic acid catalyst significantly accelerates this crucial activation step.

Derivatization and Advanced Synthetic Applications

Construction of Complex SF₅-Containing Molecular Scaffolds

The reactivity of the boronic acid moiety allows for its participation in numerous cross-coupling reactions, making it an invaluable tool for creating complex architectures bearing the SF₅ group. This substituent is often sought after for the unique physicochemical properties it imparts to the target molecule.

Synthesis of SF₅-Containing Diarylmethanols

One significant application of SF₅-substituted arylboronic acids, and their related aldehydes, is in the synthesis of diarylmethanols. A palladium-based catalytic system has been successfully employed for the racemic synthesis of SF₅-containing diarylmethanols through the addition of various arylboronic acids to 3-(pentafluorosulfanyl)benzaldehyde (B1598041). rsc.org This method demonstrates broad applicability, with a wide range of arylboronic acids yielding the corresponding diaryl-methanol products in yields from 42% to 98%. rsc.org

The reaction is generally effective, though some limitations have been observed. For instance, 3-(pentafluorosulfanyl)benzaldehyde sometimes provides slightly lower yields compared to its 4-substituted isomer. rsc.org Furthermore, diminished yields are often seen when using arylboronic acids that contain strong electron-withdrawing groups (such as NO₂, CF₃) or those with substitution at the 2-position. rsc.org Despite these limitations, the resulting SF₅-containing diarylmethanols represent a novel class of fluorinated building blocks with potential applications in the synthesis of biologically active compounds. rsc.org

Table 1: Examples of Racemic Synthesis of SF₅-Containing Diarylmethanols Data derived from metal-catalyzed addition of arylboronic acids to 3-(pentafluorosulfanyl)benzaldehyde. rsc.org

| Arylboronic Acid Substituent | Catalyst System | Yield (%) |

| 4-Methylphenyl | Pd-based | 98% |

| 4-Methoxyphenyl | Pd-based | 95% |

| Phenyl | Pd-based | 90% |

| 3-Nitrophenyl | Pd-based | 60% |

| 2-Methylphenyl | Pd-based | 42% |

Incorporation into Heterocyclic Systems via Click Chemistry

While not a direct participant in the cycloaddition, 3-(pentafluorosulfanyl)phenylboronic acid is a key precursor for generating the SF₅-alkynes necessary for "click chemistry" reactions. This class of reactions, particularly the 1,3-dipolar cycloaddition, provides an efficient route for incorporating the SF₅-phenyl moiety into five-membered heterocyclic systems. acs.orgsemanticscholar.org This method is valued for its simplicity, high yields, and selectivity. researchgate.net

Pentafluorosulfanylpyrazole and Pentafluorosulfanyl-1,2,3-triazole Derivatives

The synthesis of SF₅-substituted pyrazoles and 1,2,3-triazoles is a prominent example of this strategy. acs.orgacs.orgnih.gov The core reaction involves the cycloaddition of 1-pentafluorosulfanylacetylene derivatives with diazomethane (B1218177) to form pyrazoles, or with azides to form 1,2,3-triazoles. acs.orgacs.orgresearchgate.net These reactions proceed rapidly and can produce isomeric products, although reaction conditions can be optimized to favor a single isomer. acs.org The resulting heterocyclic compounds are of interest, particularly in the field of energetic materials, as the dense SF₅ group can enhance detonation performance compared to analogues containing a trifluoromethyl (CF₃) group. acs.orgacs.orgnih.gov

Table 2: Synthesis of SF₅-Heterocycles via Click Chemistry Illustrative examples of 1,3-dipolar cycloaddition reactions. acs.orgacs.org

| SF₅-Precursor | Reagent | Heterocyclic Product |

| 1-Pentafluorosulfanylacetylene | Diazomethane | SF₅-substituted pyrazole |

| 1-Pentafluorosulfanylacetylene | Azide | SF₅-substituted 1,2,3-triazole |

Nucleophilic Aromatic Substitution (SNAr) on SF₅-Benzenes

The pentafluorosulfanyl group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring to which it is attached. beilstein-journals.orgnih.gov This strong inductive effect, especially when combined with other electron-withdrawing groups like a nitro (NO₂) group, activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.govnih.gov

A key example is the reactivity of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgnih.gov In this molecule, the fluorine atom is readily displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov This provides a reliable pathway to a diverse range of novel 3,5-disubstituted (pentafluorosulfanyl)benzene derivatives, which would be difficult to access through other synthetic routes. beilstein-journals.orgnih.gov This SNAr methodology highlights the role of the SF₅ group as a potent activating group, enabling the construction of highly functionalized aromatic building blocks. researchgate.net

Role in Rational Molecular Design and Building Block Development

The unique combination of properties imparted by the SF₅ group makes 3-(pentafluorosulfanyl)phenylboronic acid a highly valuable building block for rational molecular design in fields such as medicinal chemistry, agrochemicals, and materials science. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov Its utility stems from the predictable way the SF₅ moiety can alter the characteristics of a parent molecule. enamine.net

Modulating Steric, Lipophilic, and Electronic Properties in Target Molecules

The introduction of an SF₅ group allows for the fine-tuning of a molecule's steric, lipophilic, and electronic profile. beilstein-journals.orgvaia.comrasayanjournal.co.in It is often referred to as a "super-trifluoromethyl group" because its properties are similar to, but more extreme than, the commonly used CF₃ group. beilstein-journals.orgmdpi.com

Electronic Properties : The SF₅ group is one of the most strongly electron-withdrawing groups known, with a higher electronegativity than the CF₃ group. researchgate.net This profoundly impacts the electronic distribution within a molecule, affecting its acidity, basicity, and potential for intermolecular interactions. vaia.com

Lipophilic Properties : The SF₅ group significantly increases the lipophilicity of a molecule, a critical parameter for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. beilstein-journals.orgenamine.netvaia.com

Steric Properties : The SF₅ group is sterically larger than the CF₃ group, which can be used to control molecular conformation and influence binding affinity with biological targets by occupying specific pockets in a receptor site. nih.govnih.gov

By leveraging these characteristics, chemists can rationally design molecules with enhanced stability, improved biological activity, and optimized pharmacokinetic profiles. beilstein-journals.orgenamine.net

Table 3: Comparison of Physicochemical Properties of Substituent Groups Illustrates the distinct electronic and lipophilic character of the SF₅ group. beilstein-journals.orgresearchgate.net

| Substituent Group | Electronegativity (Pauling Scale, approx.) | Lipophilicity Contribution (π value) | Key Characteristic |

| -H | 2.20 | 0.00 | Reference |

| -CF₃ | 3.36 | +0.88 | Strongly Electron-Withdrawing |

| -NO₂ | 3.44 | -0.28 | Strongly Electron-Withdrawing, Polar |

| -SF₅ | 3.65 | +1.51 | Extremely Electron-Withdrawing, Highly Lipophilic |

Generation of Novel Intellectual Property Space in Chemical Structures

The introduction of the pentafluorosulfanyl (SF₅) group, facilitated by building blocks like 3-(pentafluorosulfanyl)phenylboronic acid, offers a significant strategic advantage in the generation of novel intellectual property (IP) in chemical structure design. spirochem.com The SF₅ moiety is often considered a "super-trifluoromethyl group" because its properties are distinct from and, in some cases, superior to the more common trifluoromethyl (CF₃) group. enamine.netfigshare.com This distinction allows chemists to design molecules that are structurally novel and non-obvious, thereby creating new patentable chemical space.

The unique combination of characteristics of the SF₅ group is central to its role in expanding IP. These properties include its large steric volume (larger than CF₃ but slightly smaller than a tert-butyl group), high electronegativity, significant lipophilicity, and exceptional chemical and thermal stability. spirochem.comrowansci.compharmaceutical-business-review.com By replacing established functional groups such as trifluoromethyl, tert-butyl, or nitro groups with the SF₅ moiety, medicinal chemists can create analogues of existing drugs or agrochemicals with potentially improved properties. acs.orgnih.gov These new analogues, being structurally distinct, can form the basis of new patent claims. The relative scarcity of SF₅-containing compounds in existing patent literature further enhances the novelty of new compositions of matter incorporating this group. spirochem.com

Key Physicochemical Properties of the SF₅ Group for IP Generation

| Property | Description | Implication for IP |

|---|---|---|

| High Electronegativity | The five fluorine atoms create a strong electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups. rowansci.com | Alters the electronic profile of a molecule, leading to new structure-activity relationships (SAR) and patentable derivatives. |

| Increased Lipophilicity | The SF₅ group significantly increases the lipophilicity of a molecule (Hansch parameter π = 1.51), more so than the CF₃ group (π = 0.88). nih.gov | Modifies pharmacokinetic properties like membrane permeability, creating compounds with novel biological profiles. rowansci.com |

| Steric Bulk | It possesses a unique conical shape and steric hindrance nearly equivalent to a tert-butyl group. nih.gov | Provides a distinct three-dimensional structure that can lead to novel binding interactions with biological targets. |

| Metabolic Stability | The sulfur-fluorine bonds are exceptionally strong, rendering the group highly resistant to metabolic degradation. rowansci.com | Leads to the development of drug candidates with improved metabolic stability and longer half-lives, a key patentable feature. researchgate.net |

Applications in Agrochemical and Pharmaceutical Research Building Blocks

3-(Pentafluorosulfanyl)phenylboronic acid is a valuable building block for introducing the SF₅-phenyl motif into complex molecules, a strategy that has found significant application in both agrochemical and pharmaceutical research. enamine.netpharmaceutical-business-review.com The unique physicochemical properties imparted by the SF₅ group—including high stability, electronegativity, and lipophilicity—can modulate the biological activity, metabolic stability, and pharmacokinetic profiles of active compounds. rowansci.comnih.gov

In agrochemical research, the SF₅ group has been incorporated into novel insecticides. For instance, studies have described the synthesis of new meta-diamide insecticides containing the pentafluorosulfanyl group. nih.gov One such compound, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, demonstrated high insecticidal activity and excellent selectivity. nih.govresearchgate.net The incorporation of the SF₅ moiety is considered an attractive strategy for the discovery of new crop-protecting agents. nih.govresearchgate.net

In the pharmaceutical sector, the SF₅ group serves as a bioisostere for other functionalities, enabling the optimization of lead compounds and the creation of new drug candidates. figshare.comacs.org Its introduction can enhance binding affinity to biological targets and improve metabolic resistance. rowansci.com Examples of biologically active molecules where the SF₅ group has been successfully incorporated include analogues of marketed drugs and novel therapeutic agents, such as potent androgen receptor (AR) antagonists for prostate cancer treatment. nih.govnih.gov The development of small libraries of SF₅-containing compounds is an active area of research aimed at expanding their availability for drug discovery programs. figshare.com

Examples of Biologically Active SF₅-Containing Compounds

| Compound Class | Specific Example | Application Area | Research Finding |

|---|---|---|---|

| Insecticides | 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | Agrochemical | Showed high insecticidal activity and good selectivity. nih.govresearchgate.net |

| Antimalarials | Mefloquine (B1676156) Analogue | Pharmaceutical | The 8-SF₅ mefloquine analogue exhibited higher in vivo activity and a longer half-life than the parent compound. researchgate.net |

| Androgen Receptor Antagonists | Enzalutamide (B1683756) Analogue | Pharmaceutical | An SF₅-containing analogue showed potent AR antagonist activity, comparable to enzalutamide in prostate cancer cell lines. nih.gov |

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes and Accessibility to SF₅-Containing Boronic Acids

A primary hurdle in the widespread application of SF₅-containing compounds has been their synthetic accessibility. researchgate.net While methods exist for the synthesis of (pentafluorosulfanyl)phenylboronates, they often suffer from limitations such as low yields and harsh reaction conditions. For instance, routes starting from SF₅-bromobenzenes via lithiation or magnesiation have been reported but are often inefficient. beilstein-journals.org More recent developments have shown the synthesis of SF₅-phenylboronic esters from the corresponding aryldiazonium tetrafluoroborates, offering a more promising avenue. beilstein-journals.org

Future research will likely focus on the development of more robust, efficient, and scalable synthetic methodologies. Key areas of exploration may include:

Direct C-H Borylation: Inspired by advances in transition-metal-catalyzed C-H activation, developing methods for the direct borylation of pentafluorosulfanylbenzene would represent a significant step forward. While some iridium-catalyzed C-H borylations have been reported for related compounds, they have shown limitations in regioselectivity. beilstein-journals.org

Novel Borylating Reagents: The design and synthesis of new boron-containing reagents that are more reactive and selective towards SF₅-substituted arenes could streamline the synthesis of the target boronic acids.

Flow Chemistry Approaches: Utilizing flow chemistry could offer better control over reaction parameters, improve safety, and potentially increase the yields of existing synthetic routes.

The overarching goal is to make 3-(pentafluorosulfanyl)phenylboronic acid and its isomers more readily available to the broader scientific community, thereby accelerating research into their applications.

Development of Expanded Catalytic Applications for 3-(Pentafluorosulfanyl)phenylboronic Acid

The strong electron-withdrawing nature of the SF₅ group suggests that 3-(pentafluorosulfanyl)phenylboronic acid and its derivatives could find applications in catalysis. While the boronic acid moiety itself is primarily a versatile building block for cross-coupling reactions, the SF₅-phenyl motif can be incorporated into ligands or catalysts to modulate their electronic properties and reactivity. beilstein-journals.org

For example, a conjugate-base-stabilized carboxylic acid catalyst featuring a 3,5-bis(pentafluorosulfanyl)phenylthiourea functionality has been shown to be highly effective in challenging one-pot condensation/6π-electrocyclization reactions. rsc.org This demonstrates the superior performance of the 3,5-bis(SF₅)phenylthiourea moiety over the widely used 3,5-bis(CF₃)phenylthiourea in hydrogen bond donor catalysis. rsc.org

Future research could explore:

Ligand Design: The incorporation of the 3-(pentafluorosulfanyl)phenyl group into phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligand scaffolds could lead to novel catalysts with enhanced activity, selectivity, or stability for a range of transition-metal-catalyzed reactions.

Organocatalysis: The potent electronic effects of the SF₅ group could be harnessed in the design of new classes of organocatalysts for asymmetric synthesis and other transformations.

Frustrated Lewis Pairs (FLPs): The strong Lewis acidity that could be induced by the SF₅ group might enable the development of novel boron-based Lewis acids for FLP chemistry, with applications in small molecule activation.

Advanced Material Science Applications of SF₅-Containing Motifs

The pentafluorosulfanyl group is increasingly recognized as a valuable functional group in the design of advanced materials due to its high electronegativity, thermal and chemical stability, and ability to impart low surface energy. rsc.orgresearchgate.net 3-(Pentafluorosulfanyl)phenylboronic acid serves as a key building block for introducing these desirable properties into various material systems.

The SF₅ group has emerged as a powerful tool for tuning the optoelectronic properties of functional materials. rsc.org Its strong electron-withdrawing character can significantly influence the energy levels of molecular orbitals (HOMO/LUMO), which is crucial for applications in organic electronics. rsc.org

| Property of SF₅ Group | Impact on Optoelectronic Materials | Potential Applications |

| High Electronegativity | Modulates HOMO-LUMO gap by lowering the LUMO energy level. rsc.org | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs). rsc.orgnih.gov |

| Thermal & Chemical Stability | Enhances the robustness and lifetime of organic electronic devices. rsc.org | Increased operational stability of devices. |

| Steric Bulk | Can influence molecular packing and prevent aggregation-caused quenching of fluorescence. nih.gov | Improved efficiency and brightness in emissive materials. |

Research has demonstrated the synthesis of phthalocyanines with peripheral SF₅ groups, which exhibit altered photophysical properties compared to their non-substituted counterparts. nih.gov Similarly, incorporating the SF₅ group into push-pull chromophores allows for the fine-tuning of their absorption, emission, and two-photon absorption properties. rsc.org Future work will likely involve the synthesis of a wider range of SF₅-containing conjugated molecules and polymers derived from 3-(pentafluorosulfanyl)phenylboronic acid to explore their full potential in optoelectronic devices.

The incorporation of SF₅-containing motifs into polymers is a promising strategy for creating materials with unique surface properties. The low surface energy associated with the SF₅ group can lead to highly hydrophobic and oleophobic surfaces. researchgate.net

A study on a perfluorinated acrylate (B77674) monomer with an SF₅-terminated side chain showed that the resulting polymer films exhibited a highly apolar, non-wetting surface. researchgate.net Depth-dependent X-ray photoelectron spectroscopy (XPS) confirmed an enrichment of the SF₅ groups at the film's ambient interface, which is responsible for these properties. researchgate.net

Future innovations in this area could include:

Superhydrophobic Coatings: The development of polymers with tailored architectures incorporating 3-(pentafluorosulfanyl)phenylboronic acid derivatives to create robust superhydrophobic surfaces for applications such as self-cleaning coatings, anti-icing surfaces, and drag reduction in marine applications.

Low-Friction Materials: The unique properties of SF₅-functionalized surfaces could be exploited to create materials with low coefficients of friction for use in specialized mechanical systems.

Biocompatible Coatings: The inertness and low surface energy of SF₅-containing polymers could be beneficial in creating biocompatible coatings for medical devices that resist biofouling.

Interdisciplinary Research in Chemical Biology and Agrochemical Innovation

The SF₅ group is often considered a "super-trifluoromethyl group" due to its enhanced lipophilicity and steric bulk compared to the trifluoromethyl (CF₃) group. mdpi.comenamine.net These properties are highly desirable in the design of bioactive molecules, as they can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com 3-(Pentafluorosulfanyl)phenylboronic acid is a valuable starting material for introducing the SF₅-phenyl scaffold into potential drug candidates and agrochemicals.

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry and agrochemical design to enhance biological activity and metabolic stability. nih.gov The SF₅ group, in particular, has been incorporated into various biologically active compounds, including insecticides. mdpi.comnih.gov

Future research at the intersection of chemistry, biology, and agriculture will likely leverage 3-(pentafluorosulfanyl)phenylboronic acid for:

Drug Discovery: As a versatile building block in Suzuki-Miyaura cross-coupling reactions, it can be used to synthesize libraries of novel compounds for screening against a wide range of biological targets, including enzymes and receptors. beilstein-journals.org

Agrochemical Development: The development of new herbicides, fungicides, and insecticides with improved potency and environmental profiles. The high lipophilicity conferred by the SF₅ group can enhance the penetration of the active compound through biological membranes. mdpi.com

Chemical Probes: The synthesis of specialized molecules for studying biological processes, where the SF₅ group can act as a unique label or modulate the properties of the probe.

The continued exploration of 3-(pentafluorosulfanyl)phenylboronic acid and its derivatives promises to unlock a host of innovations across multiple scientific and technological fields.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(pentafluorosulfanyl)phenylboronic acid?

The synthesis typically involves Suzuki-Miyaura coupling precursors. A common approach is halogenation of a pentafluorosulfanyl-substituted benzene derivative followed by Miyaura borylation. For example:

- Step 1 : Introduce boronic acid groups via palladium-catalyzed cross-coupling using bis(pinacolato)diboron under anhydrous conditions .

- Step 2 : Optimize reaction parameters (e.g., temperature, ligand choice) to enhance yield. The pentafluorosulfanyl (SF₅) group’s strong electron-withdrawing nature may necessitate milder bases (e.g., K₃PO₄) to avoid decomposition .

- Key validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using ¹⁹F NMR (δ ~80–90 ppm for SF₅) and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : Use ¹H NMR to confirm aromatic proton environments and ¹¹B NMR for boronic acid identification (δ ~30 ppm). ¹⁹F NMR is critical for verifying SF₅ group integrity .

- Mass spectrometry : High-resolution LC-MS/MS (negative-ion mode) detects molecular ions ([M-H]⁻) and fragmentation patterns, distinguishing anhydride byproducts .

- Thermogravimetric analysis (TGA) : Assess thermal stability, as SF₅ groups may decompose above 150°C .

Q. What precautions are necessary for handling and storage?

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation of the boronic acid group and hydrolysis of SF₅ .

- Handling : Use gloveboxes for moisture-sensitive reactions. Decomposed products (e.g., boric acid) can be identified via IR spectroscopy (loss of B-O stretches at ~1340 cm⁻¹) .

Advanced Research Questions

Q. How does the pentafluorosulfanyl group influence the electronic and reactivity profile of phenylboronic acids?

- Electronic effects : The SF₅ group is strongly electron-withdrawing, reducing the boronic acid’s pKa (~7–8 vs. ~9 for unsubstituted phenylboronic acids), enhancing its reactivity in aqueous Suzuki couplings. DFT/B3LYP studies (e.g., using Gaussian 09) reveal decreased electron density at the boron center, facilitating transmetalation in cross-coupling reactions .

- Steric considerations : Molecular docking studies suggest SF₅’s bulk may hinder access to planar transition states, requiring optimization of ligand steric bulk (e.g., SPhos vs. XPhos) .

Q. What computational approaches are suitable for predicting the compound’s reactivity and stability?

- DFT methods : Use hybrid functionals (B3LYP/6-311+G(d,p)) to model frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Solvent effects (e.g., water vs. THF) can be incorporated via polarizable continuum models (PCM) .

- Molecular dynamics (MD) : Simulate hydrolysis pathways of SF₅-substituted boronic acids in aqueous environments to assess stability .

Q. How can environmental persistence or degradation pathways of SF₅-containing boronic acids be assessed?

- Analytical protocols : Use LC-MS/MS with fluoroalkyl-specific transitions (e.g., m/z 219→169 for SF₅ fragmentation) to detect trace degradation products .

- Biodegradation assays : Incubate with soil microbiota and monitor fluorine content via ion chromatography (IC) or ¹⁹F NMR. Compare to known PFAS degradation pathways (e.g., defluorination via microbial consortia) .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?

- Optimize pH : Maintain slightly basic conditions (pH 8–9) to stabilize the boronate ester intermediate.

- Additives : Use silver oxide (Ag₂O) to scavenge halides, reducing competitive protodeboronation. Kinetic studies (monitored via ¹¹B NMR) can identify optimal additive concentrations .

Methodological Notes

- Contradictions in data : While SF₅ groups are generally stable, conflicting reports on hydrolytic stability (e.g., in acidic vs. basic conditions) necessitate condition-specific validation via controlled experiments .

- Comparative studies : Benchmark reactivity against trifluoromethyl (CF₃)-substituted analogs, noting SF₅’s stronger electron-withdrawing effects but greater steric demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.